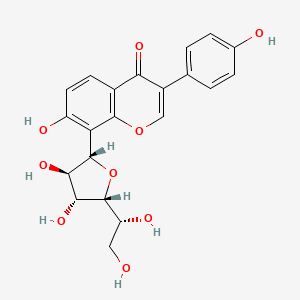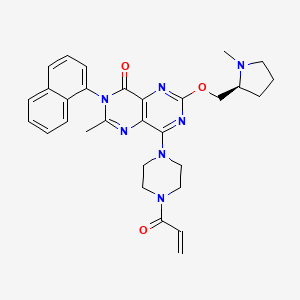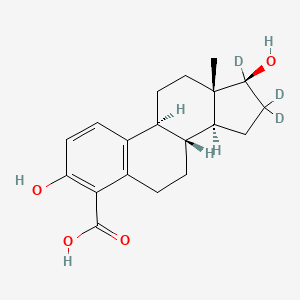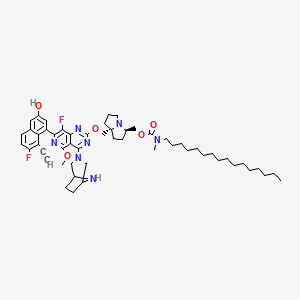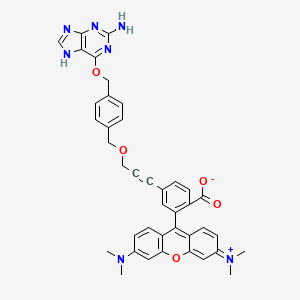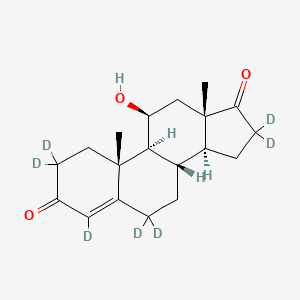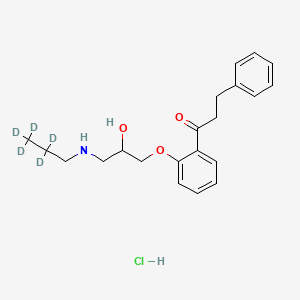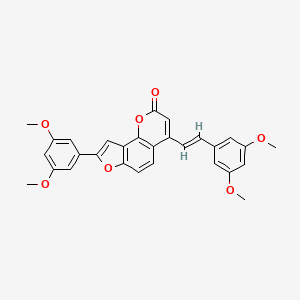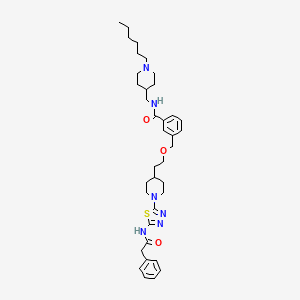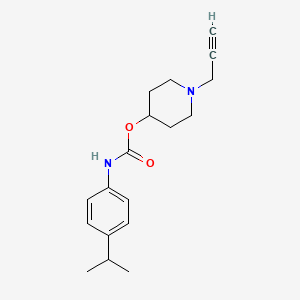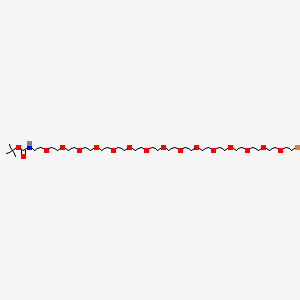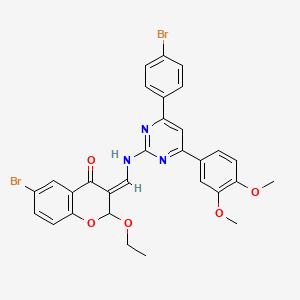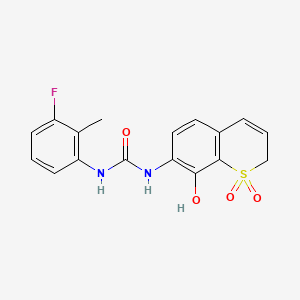
CXCR2 antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CXCR2 antagonist 3 is a potent antagonist of the CXC chemokine receptor 2 (CXCR2). This compound demonstrates significant inhibitory effects on neutrophil infiltration and has shown promise in various therapeutic applications, particularly in the fields of inflammation and oncology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CXCR2 antagonist 3 involves multiple steps, including the formation of benzocyclic sulfone derivatives. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols, with optimization for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
CXCR2 antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .
Applications De Recherche Scientifique
CXCR2 antagonist 3 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Autoimmune Diseases: The compound’s ability to modulate immune responses makes it a candidate for treating autoimmune conditions like rheumatoid arthritis and psoriasis.
Neurodegenerative Diseases: Research suggests that this compound may have potential in treating neurodegenerative diseases by modulating inflammatory pathways.
Mécanisme D'action
CXCR2 antagonist 3 exerts its effects by binding to the CXCR2 receptor, thereby inhibiting the receptor’s interaction with its ligands, such as CXCL8. This inhibition prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, migration, and survival . By blocking these pathways, this compound reduces neutrophil activation and infiltration, leading to its anti-inflammatory and anti-tumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to CXCR2 antagonist 3 include:
Navarixin (SCH-527123): A dual CXCR1/CXCR2 antagonist that has shown efficacy in inhibiting melanoma cell proliferation and migration.
AZ10397767: A thiazolopyrimidine-based inhibitor for both CXCR2 and CCR2.
Uniqueness
This compound is unique due to its potent inhibitory effects on CXCR2 with double-digit nanomolar potencies. It significantly reduces neutrophil infiltration and enhances the infiltration of CD3+ T lymphocytes into tumor tissues, making it a promising candidate for cancer immunotherapy .
Propriétés
Formule moléculaire |
C17H15FN2O4S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-(3-fluoro-2-methylphenyl)-3-(8-hydroxy-1,1-dioxo-2H-thiochromen-7-yl)urea |
InChI |
InChI=1S/C17H15FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2-8,21H,9H2,1H3,(H2,19,20,22) |
Clé InChI |
HOMDQIYPTGGKMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C3=C(C=CCS3(=O)=O)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
